Pheneturide, also known as ethylphenacemide or phenylethylacetylurea, is an organic compound with the chemical formula . It is classified as a small molecule and falls within the category of anticonvulsants. This compound is primarily used in the treatment of epilepsy, particularly in cases where conventional therapies have failed. Pheneturide has been noted for its ability to enhance the effects of other anticonvulsants by inhibiting their metabolism, thus increasing their plasma concentrations and therapeutic efficacy .
Pheneturide is derived from the metabolic degradation of phenobarbital, which is a well-known anticonvulsant. The compound belongs to the class of organic compounds known as phenylpropanes, specifically categorized under benzene and substituted derivatives. Its structural classification places it among ureides, which are compounds containing urea derivatives .
Pheneturide can be synthesized through several methods, with one of the most common being the reaction of phenylacetic acid with urea. The synthesis typically involves heating these reactants under controlled conditions:
In industrial settings, similar methodologies are adapted but scaled up for efficiency and higher yield production. Additional purification techniques like chromatography may be incorporated to meet stringent pharmaceutical standards.
The molecular structure of pheneturide reveals a complex arrangement that contributes to its biological activity. Key structural data includes:
The structural representation indicates a phenyl group attached to a butanoyl moiety via an amide linkage, which is pivotal for its interaction with biological targets .
Pheneturide is involved in various chemical reactions that can modify its structure and properties:
These reactions are significant for both understanding its reactivity profile and for potential modifications that could enhance its therapeutic properties.
Pheneturide functions primarily as an anticonvulsant through several mechanisms:
These mechanisms underscore its utility in treating epilepsy and potentially other neurological disorders.
Pheneturide exhibits several notable physical and chemical properties:
These properties are essential for practical applications in pharmaceuticals and research settings .
Pheneturide's primary application lies in its role as an anticonvulsant medication. Its ability to enhance the effects of other anticonvulsants makes it particularly valuable in treating severe forms of epilepsy that do not respond to standard treatments. Additionally, research has explored its potential uses in other neurological conditions such as Parkinson's disease tremors, although further studies are required to establish efficacy and safety profiles for these applications.
Pheneturide (INN, BAN), also known chemically as N-carbamoyl-2-phenylbutanamide or phenylethylacetylurea, emerged as a significant anticonvulsant agent during the mid-20th century. Its initial synthesis traces back to 1912 when Bayer researchers first developed the compound, utilizing α-phenylbutyric acid chloride reacted with urea under controlled conditions, often employing antipyrine as a catalyst to enhance yields [5]. Despite this early discovery, therapeutic applications remained unexplored for decades. By the 1950s-1960s, Pheneturide gained clinical traction under various brand names including Benuride, Deturid, and Trinuride across European markets such as Poland, Spain, and the United Kingdom [1] [5]. Its conceptual origin as a metabolic degradation product of phenobarbital positioned it within a new generation of epilepsy therapeutics, offering an alternative to traditional barbiturates [1]. The drug's molecular structure (C₁₁H₁₄N₂O₂, molar mass 206.245 g/mol) featured a phenyl ring attached to a butanoyl group via a urea linkage, distinguishing it structurally from earlier agents [1] [3]. This period marked intense pharmacological investigation into ureide-class compounds, with Pheneturide demonstrating efficacy particularly against psychomotor seizures that proved refractory to existing treatments [6].
The development of Pheneturide represented a strategic transition from barbiturate-based anticonvulsants toward structurally distinct ureide derivatives. Unlike phenobarbital—a barbituric acid derivative—Pheneturide belongs to the acetylurea class, characterized by open-chain ureide structures [1] [4]. This structural transition yielded compounds with reduced sedative properties while retaining anticonvulsant activity. Pheneturide's conceptualization as a ring-opened analogue of phenytoin (a hydantoin anticonvulsant) further exemplified this evolutionary pathway in antiepileptic drug design [4]. Crucially, while Pheneturide could theoretically form as a metabolic derivative of phenobarbital in vivo, its independent administration circumvented several limitations associated with barbiturate therapy, particularly excessive sedation and cognitive impairment [1] [5]. The structural similarities and differences between these classes are illustrated below:
Structural Evolution:
This pharmacological transition was driven by the need for agents with improved tolerability profiles, though Pheneturide retained phenobarbital's capacity for hepatic enzyme interaction, a double-edged characteristic that would later influence its therapeutic niche [5] [7].
Despite initial promise, Pheneturide gradually entered obsolescence by the late 20th century due to emerging safety concerns and the development of newer antiepileptic drugs with superior therapeutic indices. Clinical experience revealed that Pheneturide shared a similar toxicity profile to its congener phenacemide (another ureide anticonvulsant withdrawn due to severe hepatotoxicity and hematological adverse effects) [1] [4]. By the 1980s, major pharmacological texts explicitly classified Pheneturide as "obsolete" [1] [4], with Lancaster (2013) noting it was "now seldom used" [1]. This decline reflected broader trends in anticonvulsant development prioritizing reduced toxicity.
Nevertheless, Pheneturide retains highly specialized niches in contemporary epilepsy management. It remains reserved for severe, drug-resistant epilepsy cases where first-line agents (e.g., carbamazepine, valproate) and second-generation drugs have proven inadequate [1] [5]. Clinical evidence supports its ongoing utility in specific seizure types. A 1982 study demonstrated that Pheneturide reduced seizure frequency by 40–60% in approximately 58% of patients with refractory epilepsy, though tolerability issues limited long-term adherence [5]. Notably, it shows particular efficacy in myoclonic seizure disorders; in a cohort of 19 myoclonus patients, Pheneturide achieved complete or substantial symptom control in 63% of cases, outperforming phenacemide which caused unacceptable toxicity in 40% of recipients [5]. Its market availability remains limited to select European countries, primarily for these highly refractory scenarios under rigorous clinical supervision [1].
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.:
CAS No.: 108890-18-2